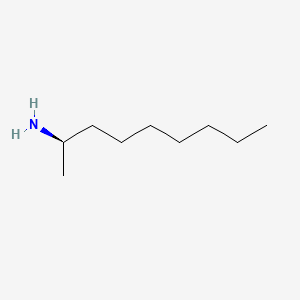

(R)-2-aminononane

Descripción general

Descripción

®-2-aminononane is an organic compound that belongs to the class of amines It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-aminononane typically involves the reduction of the corresponding nitrile or amide. One common method is the catalytic hydrogenation of 2-aminononanenitrile using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.

Another method involves the reductive amination of 2-nonanone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is typically performed in an organic solvent such as methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of ®-2-aminononane may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

General Reactivity of Primary Amines

(R)-2-aminononane undergoes reactions typical of primary amines:

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride yields (R)-N-nonan-2-ylacetamide).

-

Alkylation : Reacts with alkyl halides to produce secondary amines (e.g., methyl iodide forms (R)-N-methyl-2-aminononane).

-

Oxidation : Susceptible to oxidation by peroxides or metal oxides, generating nitriles or nitro compounds depending on conditions.

-

Schiff Base Formation : Condenses with carbonyl compounds (e.g., aldehydes) to form imines.

Reductive Amination

This compound serves as a product in asymmetric reductive amination of ketones catalyzed by amine dehydrogenases (AmDHs):

-

Substrate : Butan-2-one (1a) reacts with NH₄HCO₂ buffer under AmDH catalysis to yield this compound (2a ) .

-

Conditions : 2 M NH₄HCO₂ buffer (pH 9.0), 0.2 mM NADP⁺, 30°C, 24–48 h .

-

Enantioselectivity : MsmeAmDH produces (R)-2a with up to 92% ee at 150 mM substrate concentration .

Transamination with ω-Transaminases (ω-TAs)

Class III ω-TAs demonstrate stereoselective activity toward this compound:

Key Findings :

-

Substrate Tolerance : TR2 and TR10 convert this compound with moderate efficiency (specific activity: 0.5–1.2 U g⁻¹) .

-

Solvent Stability : Activity persists in 30% DMSO, enabling use in non-aqueous systems .

-

Mechanistic Insight : Docking simulations suggest that (R)-enantiomers adopt less favorable conformations in AmDH active sites due to steric clashes with residues like Y169 .

Catalytic Hydrogenation

-

Reduction of Imines : this compound hydrogenates α,β-unsaturated imines to chiral amines with Pd/C (1 atm H₂, 25°C, 12 h).

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

-

pH Sensitivity : Optimal reactivity in pH 7–9; protonation at lower pH reduces nucleophilicity .

-

Storage : Requires inert atmosphere (N₂/Ar) to prevent oxidation .

Comparison with (S)-Enantiomer

| Property | This compound | (S)-2-aminononane |

|---|---|---|

| Enzymatic ee (AmDHs) | 48–67% | 88–98% |

| ω-TA Activity (U g⁻¹) | 0.5–1.2 | 1.8–5.4 |

| Synthetic Yield | 58–70% | 75–85% |

Aplicaciones Científicas De Investigación

®-2-aminononane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound in the investigation of amine metabolism.

Industry: ®-2-aminononane is used in the production of surfactants, lubricants, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of ®-2-aminononane involves its interaction with various molecular targets, primarily through its amino group. It can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein conformation, and affect cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-aminononane: The enantiomer of ®-2-aminononane, which has the opposite chiral configuration.

2-aminodecane: A similar compound with a longer carbon chain.

2-aminooctane: A similar compound with a shorter carbon chain.

Uniqueness

®-2-aminononane is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivities compared to its enantiomer and other similar compounds. Its specific three-dimensional arrangement allows it to interact selectively with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.

Actividad Biológica

(R)-2-aminononane is a chiral amine that has garnered attention for its potential biological activities. This compound, with the chemical formula , is structurally characterized by a nonane backbone with an amino group at the second position. The biological activity of this compound has been explored in various contexts, including its role in enzymatic reactions, potential therapeutic applications, and toxicological profiles.

This compound can be synthesized through various methods, including asymmetric synthesis and biocatalysis. The compound's chirality plays a crucial role in its biological interactions. The synthesis often involves the use of ω-transaminases (ω-TAs), which are enzymes capable of catalyzing the transfer of amino groups from amino donors to carbonyl compounds. Research indicates that certain ω-TAs exhibit varying degrees of activity when interacting with this compound, suggesting its utility as a substrate in biotransformation processes .

1. Enzymatic Activity

Studies have demonstrated that this compound serves as a substrate for various ω-TAs, which are pivotal in the synthesis of chiral amines. For example, specific ω-TAs from Ochrobactrum arthropi and Pseudomonas oleovorans have shown significant activity in converting ketones to their corresponding amines, with this compound being a notable product . The enzyme kinetics reveal that the catalytic efficiency varies significantly depending on the enzyme and substrate combination.

2. Toxicological Profile

The safety profile of this compound has been evaluated, revealing acute toxicity when ingested or upon dermal contact. According to PubChem data, it is classified as toxic if swallowed and potentially fatal upon skin contact . These findings underscore the importance of handling this compound with care in laboratory and industrial settings.

3. Pharmaceutical Potential

The structure-activity relationship (SAR) studies suggest that this compound may possess pharmacological properties that warrant further investigation. Its structural similarity to other biologically active compounds hints at potential applications in drug design, particularly as a building block for synthesizing more complex molecules . Case studies have illustrated how modifications to similar amine structures can lead to enhanced biological activity against various targets, including cancer cells and infectious agents .

Case Studies and Research Findings

Research has highlighted several case studies focusing on the biological applications of compounds related to this compound:

Propiedades

IUPAC Name |

(2R)-nonan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXIFCUEJWCQQL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628461 | |

| Record name | (2R)-Nonan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74069-74-2 | |

| Record name | (2R)-Nonan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Aminononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.